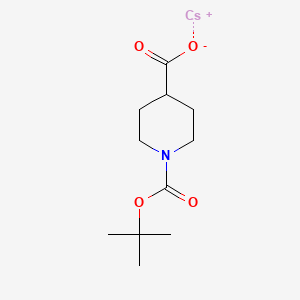
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H18CsNO4. It is a cesium salt of a piperidine derivative, often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cesium carbonate. The process begins with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The protected piperidine is then reacted with cesium carbonate in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to yield the desired cesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cesium ion is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives.
Deprotection: The major product is the free piperidine derivative.
Applications De Recherche Scientifique
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate involves its reactivity as a cesium salt. The cesium ion can act as a counterion, facilitating various chemical reactions. The Boc-protected piperidine moiety can undergo deprotection to yield the free amine, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate: C11H18CsNO4
Cesium 1-(tert-butoxycarbonyl)piperidine-4-iodide: C11H18CsINO2
Cesium 1-(tert-butoxycarbonyl)piperidine-4-methylcarboxylate: C12H20CsNO4
Uniqueness
This compound is unique due to its specific reactivity and stability. The presence of the cesium ion enhances its solubility and reactivity in various solvents, making it a valuable reagent in organic synthesis. Its Boc-protected piperidine moiety allows for selective deprotection and further functionalization, providing versatility in chemical transformations.
Propriétés
Formule moléculaire |
C11H18CsNO4 |
|---|---|
Poids moléculaire |
361.17 g/mol |
Nom IUPAC |
cesium;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4.Cs/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
NTYOHUHHRHZGFT-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)[O-].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




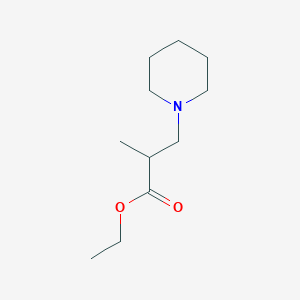
![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)
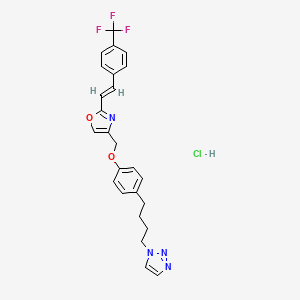


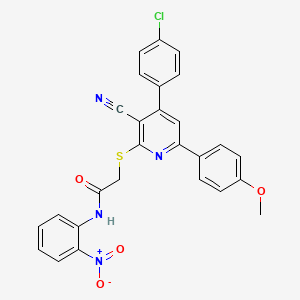
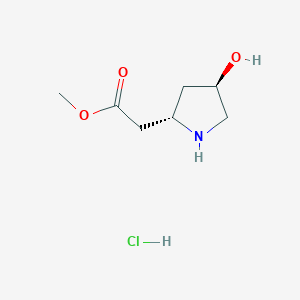
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)
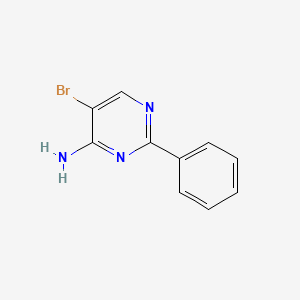
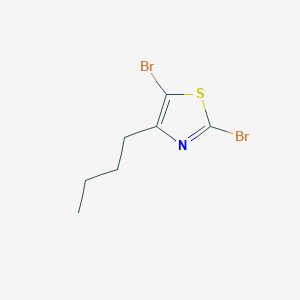
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
